Pelargonidin chloride
CAS No.: 134-04-3
Cat. No.: VC21342527
Molecular Formula: C15H11ClO5
Molecular Weight: 306.70 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 134-04-3 |
---|---|
Molecular Formula | C15H11ClO5 |
Molecular Weight | 306.70 g/mol |
IUPAC Name | 2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride |
Standard InChI | InChI=1S/C15H10O5.ClH/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15;/h1-7H,(H3-,16,17,18,19);1H |
Standard InChI Key | YPVZJXMTXCOTJN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] |
Physical and Chemical Properties
Physicochemical Characteristics
Pelargonidin chloride appears as a red to very dark brown solid under standard conditions, reflecting its role as a natural pigment in various fruits and flowers . The compound exhibits several distinctive physical properties that influence its behavior in different environments and applications. Its melting point exceeds 349.85°C, while its estimated boiling point is approximately 421.26°C, indicating high thermal stability . The density of pelargonidin chloride is estimated to be around 1.3164, and it has a refractive index of approximately 1.4429 .
One of the most notable characteristics of pelargonidin chloride is its pH-dependent color variation. In acidic conditions, the compound displays a bright red color, whereas in neutral to alkaline environments, it shifts toward a more bluish hue . This property stems from structural changes in the flavylium cation that occur in response to changes in pH, making pelargonidin chloride potentially useful as a natural pH indicator or as a colorant whose appearance can be modulated by adjusting environmental pH. The compound's solubility profile is also noteworthy, with limited solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, and appreciable solubility in water . For laboratory storage and handling, pelargonidin chloride should be kept at temperatures between 2-8°C to maintain its stability and integrity .
Chemical Reactivity and Stability
The chemical reactivity of pelargonidin chloride is largely influenced by its anthocyanidin structure, particularly the presence of multiple hydroxyl groups and the flavylium cation . These structural features enable pelargonidin chloride to participate in various chemical reactions, including oxidation-reduction processes, which underpin its antioxidant properties. The compound can readily donate hydrogen atoms or electrons to neutralize free radicals, forming more stable radical species in the process .
Biological Activities and Mechanisms of Action
Antioxidant Properties
Pelargonidin chloride exhibits robust antioxidant properties through multiple mechanisms, positioning it as a compound of significant interest in the field of oxidative stress research . Its primary antioxidant activity stems from its ability to directly scavenge reactive oxygen species (ROS) and free radicals, effectively neutralizing these harmful molecules before they can damage cellular components . Studies have demonstrated that pelargonidin chloride can protect against oxidative damage at the cellular level by reducing the concentration of ROS and inhibiting lipid peroxidation processes .
Beyond direct scavenging of free radicals, pelargonidin chloride also reduces the formation of malondialdehyde, a marker of oxidative stress, particularly following exposure to UVB radiation . This property suggests potential applications in photoprotection and prevention of UV-induced oxidative damage. Additionally, pelargonidin chloride exhibits indirect antioxidant effects by enhancing the activity of endogenous antioxidant systems. Research has shown that treatment with pelargonidin chloride leads to increased levels of important antioxidant agents such as catalase and glutathione, while simultaneously decreasing serum nitrite levels . This dual action, combining direct scavenging of reactive species with enhancement of the body's natural antioxidant defenses, makes pelargonidin chloride a particularly effective compound for combating oxidative stress in various biological systems.
Modulation of Cellular Signaling Pathways
Pelargonidin chloride exerts significant effects on cellular function through its ability to modulate various signaling pathways, most notably the Keap1/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . This signaling cascade plays a crucial role in cellular responses to oxidative stress by regulating the expression of cytoprotective genes. Research has demonstrated that pelargonidin chloride can activate this pathway, leading to the upregulation of detoxification enzymes and enhancing cellular resilience against oxidative damage .
In experimental models, pelargonidin chloride has been shown to induce the activation of the antioxidant response element (ARE), a key regulatory sequence in the promoter region of genes controlled by Nrf2 . In HepG2-C8 cells overexpressing the ARE-luciferase reporter, treatment with pelargonidin chloride resulted in dose-dependent increases in luciferase expression, with upregulations of approximately 1.7-fold at 50 μM and 3-fold at 100 μM compared to control groups . This finding provides direct evidence of pelargonidin chloride's ability to activate the Nrf2 pathway. Furthermore, the compound's protective effects against oxidative stress were significantly diminished in cells where Nrf2 had been knocked down, highlighting the central role of this pathway in mediating pelargonidin chloride's biological activities . Beyond the Nrf2 pathway, pelargonidin chloride also influences cyclic AMP and cyclic GMP levels through inhibition of phosphodiesterase enzymes, which may contribute to its reported antianaphylactic properties .
Neuroprotective Effects
Recent research has revealed significant neuroprotective properties of pelargonidin chloride, particularly in models of spinal cord injury (SCI) . A 2025 study demonstrated that pelargonidin administration led to improved functional recovery and attenuated neuropathic pain in rats with SCI . These beneficial effects were accompanied by enhanced motor performance and reduced weight loss in the treated animals, suggesting a comprehensive neuroprotective action that addresses multiple aspects of SCI pathology .
The neuroprotective mechanisms of pelargonidin chloride appear to be multifaceted, involving both direct and indirect pathways. By suppressing serum nitrite levels, pelargonidin chloride may reduce nitrosative stress, which is a significant contributor to secondary damage following SCI . Simultaneously, the compound enhances antioxidant defense mechanisms by increasing levels of catalase and glutathione, providing additional protection against oxidative damage to neural tissues . These findings are particularly noteworthy given the complex pathophysiology of SCI, which involves cascades of secondary injury processes including oxidative stress, inflammation, and excitotoxicity. Pelargonidin chloride's ability to modulate oxidative stress makes it a promising candidate for interventions aimed at limiting secondary damage and promoting recovery following SCI. Furthermore, the compound's capacity to activate the Nrf2 pathway in neural tissues may contribute to its neuroprotective effects, as this pathway is known to regulate genes involved in antioxidant defense and cellular resilience in the nervous system.
Research Findings and Experimental Studies
Cell Culture Studies
Numerous cell culture studies have provided valuable insights into the biological activities of pelargonidin chloride at the cellular level . In HepG2 liver cancer cells, pelargonidin chloride has been shown to protect against citrinin-induced oxidative stress by upregulating detoxification enzyme levels through the Keap1/Nrf2 signaling pathway . This protective effect highlights the compound's potential in preventing toxin-induced cellular damage and suggests possible applications in liver protection strategies.
A particularly significant study investigated the effects of pelargonidin on neoplastic transformation in mouse skin epidermal JB6 P+ cells induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) . The results demonstrated that pelargonidin treatment significantly decreased colony formation and suppressed cell viability in these cells in a dose-dependent manner . Cell viability assays revealed that pelargonidin concentrations below 50 μM maintained cell viability above 70% after treatments lasting 1, 3, and 5 days, indicating relatively low cytotoxicity at these concentrations . Importantly, pelargonidin treatment substantially reduced the number of transformed cell colonies compared to the TPA treatment group, with the effect being observed across various pelargonidin concentrations ranging from 0 to 50 μM . These findings suggest that pelargonidin possesses significant anti-cancer potential, specifically in preventing cellular transformation, which is a critical early step in carcinogenesis.
Mechanism Studies and Pathway Analysis
Detailed mechanistic studies have elucidated the molecular pathways through which pelargonidin chloride exerts its biological effects . One key finding is the compound's ability to activate the antioxidant response element (ARE), a critical regulatory sequence in genes controlled by the transcription factor Nrf2 . In HepG2-C8 cells overexpressing the ARE-luciferase reporter, pelargonidin treatment induced luciferase expression in a dose-dependent manner, providing direct evidence of its ability to activate the Nrf2 pathway .
The significance of the Nrf2 pathway in mediating pelargonidin's effects was further confirmed through knockdown experiments. In cells where Nrf2 was knocked down (shNrf2 JB6 P+ cells), TPA-induced colony formation was enhanced, and pelargonidin's blocking effect on this transformation was attenuated . This observation clearly demonstrates that Nrf2 plays a crucial role in pelargonidin's anti-cancer activities, particularly its ability to prevent neoplastic transformation. Beyond the Nrf2 pathway, pelargonidin chloride has also been found to influence other signaling systems, including those involving nitric oxide (NO) and nitric oxide synthase (NOS) . The compound's effects on cyclic nucleotides (cAMP and cGMP) through phosphodiesterase inhibition further expand our understanding of its diverse cellular effects and potential therapeutic applications . These mechanistic insights are invaluable for developing targeted applications of pelargonidin chloride in various contexts, from cancer prevention to management of oxidative stress-related conditions.
Applications and Future Perspectives
Pharmaceutical and Therapeutic Applications
The diverse biological activities of pelargonidin chloride suggest numerous potential pharmaceutical and therapeutic applications . Its strong antioxidant properties make it a promising candidate for preventing and treating conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and certain types of cancer . The compound's demonstrated neuroprotective effects in spinal cord injury models highlight its potential value in developing treatments for traumatic neural injuries and possibly other neurological conditions characterized by oxidative damage .
Pelargonidin chloride's anti-cancer potential, particularly its ability to inhibit neoplastic transformation, suggests applications in cancer prevention strategies . The compound has been evaluated for its inhibitory effects on colon and liver cancer cells, with promising results that warrant further investigation . Additionally, pelargonidin has been tested for antidiabetic potential, though more research is needed to fully characterize its effects on glucose metabolism and insulin sensitivity . The compound's antianaphylactic properties, mediated through effects on cyclic nucleotides, suggest possible applications in managing allergic reactions . As research continues to elucidate the molecular mechanisms underlying pelargonidin chloride's biological effects, new therapeutic applications may emerge, potentially expanding its utility in addressing various health conditions.
Industrial and Research Applications
Beyond its therapeutic potential, pelargonidin chloride has several applications in industrial and research contexts . As a natural pigment with pH-dependent color properties, it holds promise as a food colorant and natural dye, offering alternatives to synthetic colorants in various products . Its use as a laboratory chemical and analytical standard is well-established, making it an important tool in research settings .
In research applications, pelargonidin chloride serves as a valuable model compound for studying the relationship between structure, antioxidant capacity, and redox potentials . It is also used to investigate hyperoxide and hydrogen peroxide scavenging mechanisms, contributing to our understanding of antioxidant biochemistry . The compound's interactions with various cellular targets, including NO, NOS, Keap1, Nrf2, cAMP, and cGMP, make it useful for studying these important signaling pathways . As analytical techniques continue to advance, pelargonidin chloride may find new applications in areas such as biomarker development, where its distinctive chemical properties could be leveraged for detection and quantification purposes. The compound's natural occurrence in various fruits and vegetables also positions it as a potential functional food ingredient, aligning with growing consumer interest in natural, bioactive food components.
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